molecular formula C7H7BrF2N2O2 B13910769 Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13910769
M. Wt: 269.04 g/mol
InChI Key: YQETXXVVTKFBEC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative featuring a bromo substituent at position 5, a difluoromethyl group at position 1, and an ethyl ester at position 2. Pyrazole carboxylates are critical intermediates in medicinal and agrochemical research due to their versatility in functionalization.

Properties

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269.04 g/mol

IUPAC Name

ethyl 5-bromo-1-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)4-3-11-12(5(4)8)7(9)10/h3,7H,2H2,1H3

InChI Key

YQETXXVVTKFBEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Introduction of the difluoromethyl group: This step can involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under suitable reaction conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is used across various scientific disciplines.

  • Chemistry: It serves as an intermediate in synthesizing complex molecules, particularly in the agrochemical industry.
  • Biology: Derivatives of this compound may possess biological activities, making them candidates for drug discovery and development.
  • Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
  • Industry: Its unique chemical structure makes it valuable for developing new materials and chemical processes.

Chemical Reactions

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can participate in several chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
  • Cross-Coupling Reactions: The pyrazole ring can be involved in cross-coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts, with the resulting products depending on specific reaction conditions and reagents.

Biological Activities

Research indicates that Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate may inhibit key enzymes or receptors involved in various disease processes.

  • Antimicrobial Activity: Studies have demonstrated its ability to inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent.
  • Anticancer Properties: Preliminary investigations suggest potential anticancer properties, though further research is needed to confirm these effects and understand the underlying mechanisms.

Case Study 1: Antimicrobial Properties

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the bromine atom can participate in halogen bonding interactions. The ethyl ester group can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS RN Key Features
Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate 1: -CF₂H; 5: -Br C₇H₇BrF₂N₂O₂ 281.05 (calc.) Not listed Bromo for cross-coupling; difluoromethyl for lipophilicity
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 1: -C₆H₄F; 5: -Br C₁₂H₁₀BrFN₂O₂ 313.12 1082828-31-6 Aryl group enhances π-stacking
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate 1: -C₆H₄CH₃; 5: -Br C₁₃H₁₃BrN₂O₂ 309.16 Not listed Methylphenyl increases steric bulk
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 1: -C₆H₄Br; 5: -NH₂ C₁₂H₁₂BrN₃O₂ 310.15 138907-71-8 Amino group improves solubility
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 1: -CH₃; 5: -CF₂H C₈H₁₀F₂N₂O₂ 204.18 851725-98-9 Difluoromethyl enhances metabolic stability

Substituent Effects on Reactivity and Properties

  • Position 1 (N1 Substituent):

    • Difluoromethyl (-CF₂H): Enhances lipophilicity and electron-withdrawing effects compared to methyl (-CH₃) or aryl groups (e.g., 4-fluorophenyl in ). This group may improve bioavailability in drug candidates .
    • Aryl Groups (e.g., 4-Bromophenyl): Introduce steric hindrance and π-π interactions, influencing crystal packing (as seen in safety data for aryl analogs ).
  • Position 5 (C5 Substituent): Bromo (-Br): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike amino (-NH₂) or methyl (-CH₃) groups. Bromo-substituted analogs are preferred for further derivatization .

Physicochemical Properties

  • Molecular Weight and Polarity: Bromo and difluoromethyl substituents increase molecular weight compared to non-halogenated analogs (e.g., methyl esters in ). The polar surface area (~44.1 Ų, estimated) is comparable to aryl-substituted analogs .
  • Melting Points: Aryl-substituted analogs (e.g., 4-fluorophenyl derivative) exhibit higher melting points (153–154°C for amino analogs ) due to crystalline packing, whereas alkyl groups may lower melting points.

Biological Activity

Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C7H7BrF2N2O2
  • Molecular Weight : 269.04 g/mol
  • CAS Number : 2739830-45-4
  • Melting Point : 73–75 °C

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a β-keto ester in the presence of an acid catalyst.
  • Bromination : Bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
  • Introduction of the Difluoromethyl Group : This is accomplished through nucleophilic substitution reactions.
  • Esterification : The final step involves esterification of the carboxylic acid group with ethanol.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit significant inhibitory effects against various bacteria and fungi. For instance, compounds similar to this compound have demonstrated effective antimicrobial properties against Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity : Research indicates that certain pyrazole derivatives, including this compound, may act as inhibitors against cancer cell lines by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Properties : Pyrazole derivatives have been noted for their ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key observations include:

  • The presence of the bromine atom at the 5-position enhances reactivity, making it a valuable intermediate in drug discovery.
  • The difluoromethyl group contributes to lipophilicity and metabolic stability, which are critical for bioavailability and efficacy .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaBiological Activity
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylateC7H8BrN2O2Antimicrobial
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylateC10H9BrF3N3O2Antitumor
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylateC13H13BrN2O2Anti-inflammatory

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against bacterial strains and reported that certain compounds exhibited more than 90% inhibition against Bacillus subtilis .
  • Antitumor Screening : Research on pyrazoles indicated promising results against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing potential as lead compounds for further drug development .
  • Anti-inflammatory Effects : In vivo studies demonstrated that specific pyrazole derivatives significantly reduced carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs .

Q & A

Synthesis and Reaction Optimization

Basic Question: Q. What are the standard synthetic routes for Ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate? The compound is typically synthesized via cyclocondensation or cross-coupling reactions. A common approach involves:

  • Cyclocondensation : Reacting ethyl acetoacetate with hydrazine derivatives and halogenating agents. For example, bromine can be introduced via electrophilic substitution at the pyrazole C5 position .
  • Esterification : Hydrolysis of intermediate esters (e.g., ethyl 5-bromo-1H-pyrazole-4-carboxylate) followed by difluoromethylation using reagents like chlorodifluoromethane under basic conditions .

Advanced Question: Q. How do electron-withdrawing groups (e.g., Br, CF₂H) influence reaction regioselectivity and yield?

  • The bromo group at C5 directs electrophilic substitutions to the C4 position due to its -I effect, while the difluoromethyl group at N1 enhances thermal stability but may reduce nucleophilicity.
  • Optimization strategies include using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization . Yields can be improved by adjusting solvent polarity (e.g., DMF vs. acetonitrile) and reaction time .

Structural Characterization

Basic Question: Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1H^1H NMR reveals splitting patterns (e.g., the difluoromethyl group as a triplet, δ ~6.0 ppm). 19F^{19}F NMR confirms the CF₂H group (δ ~-120 to -130 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 295.97) .

Advanced Question: Q. How is X-ray crystallography applied to resolve ambiguities in structural determination?

  • Single-crystal X-ray diffraction with programs like SHELX (SHELXL for refinement) provides precise bond lengths and angles. For example, the Br-C5 bond length (~1.89 Å) and dihedral angles between pyrazole and ester groups confirm regiochemistry . Hydrogen-bonding networks (e.g., C–H···O/F interactions) are analyzed using graph-set notation to predict packing motifs .

Physicochemical Properties

Basic Question: Q. How is solubility assessed for this compound?

  • Solubility is determined in solvents (e.g., DMSO, EtOAc) via saturation concentration measurements. The ester group enhances lipophilicity (logP ~2.5), while bromine reduces aqueous solubility .

Advanced Question: Q. What computational methods predict the compound’s stability and reactivity?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The CF₂H group lowers LUMO energy, increasing susceptibility to nucleophilic attack. Stability under acidic conditions is modeled via Mulliken charges .

Biological and Functional Applications

Basic Question: Q. How is this compound used in antimicrobial studies?

  • It serves as a precursor for bioactive derivatives. For example, hydrolysis to the carboxylic acid enables conjugation with amines for evaluating minimum inhibitory concentrations (MIC) against Candida albicans .

Advanced Question: Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

  • Substituent effects are tested by replacing Br with CN or CF₃. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with Keap1 or other targets. IC₅₀ values are correlated with steric/electronic parameters .

Data Analysis and Contradictions

Advanced Question: Q. How are discrepancies in spectroscopic data resolved?

  • Overlapping 1H^1H NMR signals (e.g., pyrazole H3 and ester CH₂) are deconvoluted using 2D techniques (COSY, HSQC). Conflicting LC-MS results (e.g., adduct formation) are addressed via collision-induced dissociation (CID) .

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